molecular formula C20H22N4O3S2 B2747482 N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933252-61-0

N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2747482
CAS No.: 933252-61-0
M. Wt: 430.54
InChI Key: PNQVYKUMXILUBH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS Number: 933252-61-0) is a synthetic organic compound supplied for advanced chemical and pharmaceutical research. This molecule, with a molecular formula of C20H22N4O3S2 and a molecular weight of 430.5 g/mol, features a complex structure that incorporates both a 1,3,4-thiadiazole ring and a 4-oxopyridine moiety, linked by a thioether bridge . Its structural architecture, particularly the presence of multiple nitrogen and sulfur heteroatoms, makes it a valuable intermediate or candidate for investigating structure-activity relationships in medicinal chemistry and agrochemical development. The compound is characterized by a high topological polar surface area of approximately 138 Ų and an XLogP3 value of 3.3, which indicate potential for cell membrane permeability and are critical parameters in drug discovery efforts . Researchers utilize this compound in exploratory studies, including as a building block for the synthesis of more complex molecules with potential biological activity. Its defined structure and properties facilitate research in areas such as molecular design and the development of novel enzyme inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-12-5-13(2)7-15(6-12)21-19(26)10-24-9-18(27-4)17(25)8-16(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQVYKUMXILUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 933252-61-0, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 430.5 g/mol. The structural complexity includes a thiadiazole moiety, which is known for various biological activities, particularly in anticancer and antimicrobial applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, research indicates that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. A specific study demonstrated that modifications to the thiadiazole structure enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.38Apoptosis via caspase activation
Compound BHepG212.50Cell cycle arrest at G0-G1 phase
N-(3,5-dimethylphenyl)-2-(...)MCF-7TBDTBD

2. Antimicrobial Activity

The presence of the thiadiazole ring has been associated with notable antimicrobial properties. Compounds similar to N-(3,5-dimethylphenyl)-2-(...) have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives with a 2-amino group have exhibited significant antibacterial activity compared to standard drugs like streptomycin and fluconazole .

Table 2: Antimicrobial Activity Summary

CompoundTarget OrganismMIC (µg/mL)Comparison Drug
N-(3,5-dimethylphenyl)-2-(...)E. coli32.6Itraconazole (47.5)
N-(3,5-dimethylphenyl)-2-(...)S. aureusTBDTBD

The mechanisms underlying the biological activities of N-(3,5-dimethylphenyl)-2-(...) are multifaceted:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase cleavage .
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can halt the cell cycle at specific phases, inhibiting proliferation .

Case Studies

In one notable case study published in a peer-reviewed journal, researchers synthesized various thiadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results demonstrated that structural modifications significantly influenced their biological activity, suggesting a pathway for developing more effective anticancer agents based on this scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . It has been synthesized and evaluated for its ability to inhibit the growth of cancer cells, particularly lung cancer cells. The mechanism involves targeting the epidermal growth factor receptor (EGFR) , which is crucial in cancer proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new EGFR inhibitors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Research indicates that derivatives containing thiadiazole and pyridine rings exhibit substantial antibacterial activity. This makes them potential candidates for developing new antibiotics or antimicrobial agents against resistant strains of bacteria .

Anti-inflammatory Effects

Another promising application lies in its anti-inflammatory properties . Compounds with similar structural motifs have shown effectiveness in reducing inflammation markers in vitro. This suggests that N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide could be explored further for treating inflammatory diseases .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer chemistry . It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as thermal stability or chemical resistance. Research has shown that integrating such compounds into polymer systems can lead to materials with improved performance characteristics .

Nanotechnology

In the field of nanotechnology , this compound can be employed in the synthesis of nanoparticles or nanocomposites. Its thiadiazole moiety can facilitate interactions with metal ions, potentially leading to the development of novel nanomaterials with applications in catalysis or drug delivery systems .

Case Study 1: Anticancer Activity Evaluation

In a study published by the ACS Omega journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activities using MTT assays. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong potential for further development as therapeutic agents .

Case Study 2: Antimicrobial Testing

A comprehensive study investigated the antimicrobial efficacy of various thiadiazole-based compounds including this compound against several bacterial strains. The findings reported significant inhibition zones in agar diffusion tests compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly those documented in pharmacopeial and synthetic chemistry literature, provide insights into how substituents and stereochemistry influence pharmacological behavior. Below is a detailed comparison with three closely related compounds (m, n, o) from Pharmacopeial Forum PF 43(1) :

Structural and Functional Differences

Core Scaffold: Target Compound: Pyridinone ring with a thiadiazole-thio substituent. Compounds m, n, o: Hexanamide backbone with tetrahydropyrimidin-1(2H)-yl and 2,6-dimethylphenoxy groups. Implications: The pyridinone core in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, whereas the hexanamide scaffold in m/n/o could favor hydrophobic interactions.

Substituents :

  • Target Compound :

  • 3,5-Dimethylphenylacetamide (electron-donating methyl groups at meta positions).
  • Thioether-linked thiadiazole (increases lipophilicity and metabolic stability).
  • Methoxy group on pyridinone (modulates electronic density). Compounds m, n, o:
  • 2,6-Dimethylphenoxyacetamide (steric hindrance from ortho-methyl groups).
  • Oxo-tetrahydropyrimidinyl group (hydrogen-bond acceptor capacity).
  • Stereochemical variations (R/S configurations at multiple centers). The thiadiazole-thio moiety may confer resistance to oxidative degradation compared to oxygen-based ethers.

Functional Groups: Target Compound: Thioether, methoxy, and acetamide. Compounds m, n, o: Ether (phenoxy), hydroxy, and tetrahydropyrimidinone. Implications: Thioethers in the target compound enhance lipophilicity (logP) but may reduce aqueous solubility. The hydroxy group in m/n/o could facilitate hydrogen bonding with targets, improving selectivity.

Hypothetical Pharmacological and Physicochemical Properties

Parameter Target Compound Compound m Compound n Compound o
Molecular Weight ~450–470 g/mol (estimated) ~600–620 g/mol (estimated) ~600–620 g/mol (estimated) ~600–620 g/mol (estimated)
logP High (thiadiazole, thioether) Moderate (phenoxy ether, hydroxy) Moderate (phenoxy ether, hydroxy) Moderate (phenoxy ether, hydroxy)
Solubility Low (lipophilic substituents) Moderate (polar hydroxy group) Moderate (polar hydroxy group) Moderate (polar hydroxy group)
Metabolic Stability High (thioether resists oxidation) Moderate (ether susceptible to cleavage) Moderate (ether susceptible to cleavage) Moderate (ether susceptible to cleavage)
Target Affinity Likely kinase/enzyme inhibition Protease/peptidase inhibition (inferred) Protease/peptidase inhibition (inferred) Protease/peptidase inhibition (inferred)

Key Research Findings and Inferences

  • Stereochemical Influence : Compounds m, n, o exhibit distinct R/S configurations, which are absent in the target compound’s structure. This suggests that the target compound may have a simpler metabolic profile but reduced selectivity for chiral targets .
  • Thiadiazole vs. Tetrahydropyrimidin : The thiadiazole-thio group in the target compound likely enhances membrane permeability compared to the polar tetrahydropyrimidin moiety in m/n/o, favoring CNS or intracellular targets .
  • Synthetic Accessibility: The target compound’s pyridinone-thiadiazole scaffold may require fewer stereochemical controls during synthesis compared to the multi-chiral-center hexanamide analogs, improving scalability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, and how is its structure confirmed?

  • Methodology :

  • Step 1 : The core pyridinone ring is synthesized via cyclization reactions, often using potassium carbonate in DMF to facilitate nucleophilic substitutions. For example, chloroacetylation intermediates are reacted with thiol-containing moieties (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) under mild conditions .
  • Step 2 : The final acetamide linkage is formed by coupling the pyridinone-thiadiazole intermediate with 3,5-dimethylphenylamine using carbodiimide-based coupling reagents.
  • Characterization : IR spectroscopy identifies key functional groups (e.g., C=O at ~1667 cm⁻¹, S-C=S at ~611 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+1]⁺ matching theoretical values) .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, oxidoreductases) using fluorometric or colorimetric substrates. For hypoglycemic activity, α-glucosidase or AMPK activation assays are relevant .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and metabolic activity (glucose uptake in HepG2 cells) at varying concentrations (e.g., 1–100 µM). Dose-response curves (IC₅₀/EC₅₀) are generated using nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF may enhance solubility, while elevated temperatures (50–60°C) accelerate thioether formation .
  • Purification Strategies : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (petroleum ether) to remove by-products. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodology :

  • Purity Verification : Reanalyze the compound via TLC or HPLC to rule out impurities. Recrystallize if necessary.
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of thiadiazole and pyridinone protons .
  • Tautomerism Assessment : Investigate pH-dependent shifts in NMR (D₂O vs. CDCl₃) to identify enol-keto equilibria in the pyridinone ring .

Q. What strategies are effective for elucidating the compound's mechanism of action in biological systems?

  • Methodology :

  • Molecular Docking : Perform in silico docking (AutoDock Vina) against target proteins (e.g., PPAR-γ for hypoglycemic activity). Validate binding poses with molecular dynamics simulations (GROMACS) .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Pathway enrichment analysis (KEGG, GO) highlights affected biological processes .
  • Isotope Tracing : Track metabolic flux (e.g., ¹³C-glucose) in cell cultures to assess impact on glycolysis or mitochondrial respiration .

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